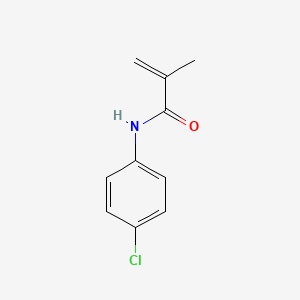

N-(4-chlorophenyl)-2-methylprop-2-enamide

Description

Significance in Organic Synthesis

In organic chemistry, the primary focus is on the synthesis of the monomer itself. The most common and direct method for synthesizing N-substituted amides is through the N-acylation of an amine. For N-(4-chlorophenyl)-2-methylprop-2-enamide, this involves the reaction of 4-chloroaniline (B138754) with methacryloyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine (B128534), to act as a scavenger for the hydrochloric acid byproduct that is formed. mdpi.commdpi.com The use of ethylene (B1197577) dichloride as a solvent is a common practice in similar N-acylation reactions. mdpi.com

| Proposed Synthesis of N-(4-chlorophenyl)-2-methylprop-2-enamide | |

| Reactant 1 | 4-chloroaniline |

| Reactant 2 | Methacryloyl chloride |

| Base/Solvent | Triethylamine / Dichloromethane (B109758) or Ethylene dichloride |

| Reaction Type | N-acylation |

| Byproduct | Triethylammonium chloride |

This table outlines a common synthetic route inferred from similar reactions.

Significance in Polymer Chemistry

The true significance of N-(4-chlorophenyl)-2-methylprop-2-enamide lies in its utility in polymer chemistry. As a monomer, it can undergo polymerization through its vinyl group to create a long-chain polymer, poly(N-(4-chlorophenyl)-2-methylprop-2-enamide). The properties of this polymer would be influenced by the rigid, chlorine-containing phenyl group attached to the polymer backbone.

Research on structurally related N-substituted acrylamide (B121943) monomers provides insight into the potential applications for polymers derived from N-(4-chlorophenyl)-2-methylprop-2-enamide. For instance, analogous compounds are used as functional monomers in the fabrication of molecularly imprinted polymers (MIPs). mdpi.comnih.gov MIPs are materials engineered to have cavities with a specific shape and functionality to selectively bind a target molecule. evitachem.com In this context, the N-(4-chlorophenyl) group could serve as a key part of the recognition site within the polymer matrix.

Furthermore, similar polymerizable molecules, such as N-(4-Anilinophenyl)-methacrylamide, have been synthesized to function as polymer-bound antioxidants. kglmeridian.com This suggests a research trajectory where polymers of N-(4-chlorophenyl)-2-methylprop-2-enamide could be investigated for their ability to impart specific properties, like enhanced thermal stability or modified reactivity, to polymer blends or composites. kglmeridian.com

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRCTSFTSSWVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363082 | |

| Record name | N-(4-Chlorophenyl)-2-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2918-77-6 | |

| Record name | N-(4-Chlorophenyl)-2-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N 4 Chlorophenyl 2 Methylprop 2 Enamide

Diverse Synthetic Routes and Precursor Chemistry

The formation of the amide bond in N-(4-chlorophenyl)-2-methylprop-2-enamide is the linchpin of its synthesis. This can be achieved through various synthetic strategies, primarily revolving around amidation reactions.

Amidation Reactions: Catalytic Systems and Reaction Conditions

The most direct and widely employed method for synthesizing N-(4-chlorophenyl)-2-methylprop-2-enamide involves the acylation of 4-chloroaniline (B138754) with methacryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

A typical procedure involves the reaction of 4-chloroaniline with methacryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. mdpi.com Common bases include tertiary amines like triethylamine (B128534) or pyridine. The reaction is generally carried out in an inert aprotic solvent such as ethylene (B1197577) dichloride, dichloromethane (B109758), or toluene (B28343) at room temperature. mdpi.comnih.gov The use of a slight excess of the acylating agent and the base can help drive the reaction to completion. mdpi.com

While often performed without a specific catalyst, advancements in amide synthesis have introduced various catalytic systems to improve efficiency and substrate scope. For instance, rhodium(III)-catalyzed umpolung amidation of alkenylboronic acids has been shown to be effective for the synthesis of enamides at room temperature, offering wide functional group tolerance. organic-chemistry.org Although not directly reported for N-(4-chlorophenyl)-2-methylprop-2-enamide, this method presents a potential alternative synthetic route. Another approach involves the use of coupling reagents, which are common in peptide synthesis and can be adapted for the formation of this amide bond.

Table 1: Typical Reaction Conditions for the Synthesis of N-Aryl Acrylamides

| Parameter | Condition | Source |

| Starting Materials | 4-chloroaniline, Methacryloyl chloride | mdpi.comnih.gov |

| Base | Triethylamine | mdpi.comnih.gov |

| Solvent | Ethylene dichloride | mdpi.comnih.gov |

| Temperature | Room Temperature | mdpi.com |

| Reaction Time | ~3 hours | mdpi.com |

Multi-step Synthetic Sequences for Monomer Derivatization

Beyond the direct amidation route, multi-step sequences can be employed, particularly when starting from different precursors or for creating derivatives. One such strategy involves the reduction of a nitro group followed by amidation. For example, a one-pot, two-step protocol has been reported for the synthesis of N-aryl amides from nitroarenes. researchgate.net This would involve the initial reduction of 4-chloronitrobenzene to 4-chloroaniline, which is then acylated in the same reaction vessel. Metal-free reducing agents like trichlorosilane (B8805176) have been successfully used for the reduction of the nitro group, followed by the addition of an anhydride (B1165640) to form the amide. researchgate.net

Another potential multi-step approach could involve a transamidation reaction, where an existing amide is exchanged with a different amine. organic-chemistry.org For instance, N,N-dimethyl-2-methylprop-2-enamide could potentially react with 4-chloroaniline in the presence of a suitable catalyst or mediator to yield the desired product. organic-chemistry.org Such methods can be advantageous when the primary amine is readily available and the starting amide is easily prepared.

Mechanistic Investigations of Monomer Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The synthesis of N-(4-chlorophenyl)-2-methylprop-2-enamide via the reaction of 4-chloroaniline and methacryloyl chloride follows a well-established nucleophilic acyl substitution pathway.

Elucidation of Reaction Intermediates and Transition States

The reaction proceeds through a tetrahedral intermediate. The nitrogen atom of the amino group in 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride leaving group, resulting in the formation of the stable amide bond. The presence of a base is critical to deprotonate the nitrogen atom of the resulting protonated amide, shifting the equilibrium towards the product.

While detailed computational studies on the specific transition states for N-(4-chlorophenyl)-2-methylprop-2-enamide are not extensively reported, the general mechanism for nucleophilic acyl substitution is well-documented in organic chemistry literature.

Kinetic and Thermodynamic Aspects of Synthesis

The rate of the amidation reaction is influenced by several factors. The nucleophilicity of the amine and the electrophilicity of the acyl chloride are key determinants. The presence of the electron-withdrawing chloro group on the aniline (B41778) ring slightly reduces its nucleophilicity compared to aniline itself. Conversely, the electron-donating methyl group on the acryloyl moiety has a minor effect on the carbonyl carbon's electrophilicity.

The reaction is generally considered to be thermodynamically favorable and essentially irreversible due to the formation of the stable amide bond and the neutralization of the HCl byproduct by the base. Kinetic studies of similar reactions have shown that the reaction typically follows second-order kinetics, being first order in both the amine and the acyl chloride. nih.gov

Advancements in Sustainable and Green Chemistry Approaches for Monomer Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. jocpr.comresearchgate.net

One of the primary focuses is the replacement of hazardous solvents. Traditional solvents like dichloromethane and ethylene dichloride are effective but pose environmental and health risks. jocpr.com The exploration of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, or even water, is a promising avenue. nsf.gov The use of aqueous nanomicelles, for example, has been shown to accelerate amide coupling reactions. nsf.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. encyclopedia.pubnih.gov This method can lead to cleaner reactions with higher yields. nih.gov Solvent-free reaction conditions, where the reactants are ground together, potentially with a solid catalyst, represent another sustainable approach that minimizes waste. nih.gov

The development of catalytic systems that can operate under milder conditions and with higher atom economy is also a key area of research. Metal-free catalytic systems or the use of recyclable heterogeneous catalysts can reduce the environmental impact of the synthesis. mdpi.com For instance, a metal-free, one-pot synthesis of amides from nitroarenes has been developed, which aligns with green chemistry principles by avoiding heavy metal catalysts. researchgate.net

Table 2: Comparison of Conventional and Green Synthetic Approaches

| Approach | Conventional Method | Green Alternative | Source |

| Solvent | Dichloromethane, Ethylene dichloride | Water, 2-MeTHF, Solvent-free | jocpr.comnsf.govnih.gov |

| Energy Input | Conventional heating (reflux) | Microwave irradiation | encyclopedia.pubnih.gov |

| Catalyst | Stoichiometric base | Recyclable catalysts, Metal-free catalysts | researchgate.netmdpi.com |

| Waste | Halogenated organic waste, Salt byproduct | Reduced solvent waste, Cleaner byproducts | jocpr.comresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Detailed Structure

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For N-(4-chlorophenyl)-2-methylprop-2-enamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete assignment of all proton and carbon signals and to understand the molecule's preferred conformation.

Expected ¹H and ¹³C NMR Spectral Features:

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the 4-chlorophenyl ring, typically as two doublets due to symmetry. The vinyl protons of the methacrylamide (B166291) group would appear as two singlets at different chemical shifts. The methyl group protons would also present as a singlet. The amide proton (N-H) would likely be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The spectrum would display signals for each unique carbon atom. This would include four signals for the aromatic carbons (two of which would have higher intensity due to symmetry), the carbonyl carbon of the amide, the two sp² carbons of the vinyl group, and the methyl carbon.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To definitively assign the proton and carbon signals and to probe spatial relationships, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would primarily confirm the coupling between the ortho and meta protons on the 4-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals for the aromatic CH groups, the vinyl CH₂, and the methyl group.

The amide proton to the carbonyl carbon and the aromatic carbon at the point of attachment.

The vinyl protons to the carbonyl carbon and the methyl carbon.

The methyl protons to the vinyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It would be instrumental in determining the conformational preferences around the N-C bond and the orientation of the phenyl ring relative to the acrylamide (B121943) group.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can provide information on the structure in the solid phase, including the presence of different polymorphs (crystalline forms) or amorphous content. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed. ssNMR is particularly sensitive to the local environment and intermolecular interactions, such as hydrogen bonding involving the amide group, which can differ significantly between the solid and solution states.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Environment and Molecular Interactions

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Expected Vibrational Bands for N-(4-chlorophenyl)-2-methylprop-2-enamide:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| Amide N-H | Stretching | 3300-3500 | FTIR/Raman |

| Aromatic C-H | Stretching | 3000-3100 | FTIR/Raman |

| Alkene =C-H | Stretching | 3000-3100 | FTIR/Raman |

| Methyl C-H | Stretching | 2850-2960 | FTIR/Raman |

| Amide C=O | Stretching (Amide I) | 1650-1680 | FTIR/Raman |

| C=C | Stretching | 1620-1680 | FTIR/Raman |

| Amide N-H | Bending (Amide II) | 1510-1570 | FTIR |

| Aromatic C=C | Stretching | 1400-1600 | FTIR/Raman |

| C-N | Stretching | 1200-1350 | FTIR/Raman |

| C-Cl | Stretching | 1000-1100 | FTIR/Raman |

This is an interactive data table based on general spectroscopic principles.

The precise positions of these bands, particularly the N-H and C=O stretching frequencies, would be highly informative about the extent and nature of hydrogen bonding in the solid state.

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis in Mechanistic Studies

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the parent molecule, which confirms its elemental composition. Furthermore, by inducing fragmentation (MS/MS), the resulting fragmentation pattern can provide valuable structural information, corroborating the connectivities determined by NMR. The presence of chlorine would be readily identifiable due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Fragmentation Pathways:

Cleavage of the amide bond to generate fragments corresponding to the 4-chloroaniline (B138754) cation radical and the methacryloyl cation.

Loss of the chlorine atom.

Fragmentation of the methacrylamide side chain.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of Monomer and Derived Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction: If a suitable single crystal of N-(4-chlorophenyl)-2-methylprop-2-enamide could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds and π-stacking.

Powder X-ray Diffraction (PXRD): This technique is used to analyze a polycrystalline sample. It is valuable for identifying the crystalline phase of the bulk material and can be used to distinguish between different polymorphs, each of which would have a unique diffraction pattern.

Advanced Spectroscopic Probes for Electronic Structure and Reactivity Descriptors

Techniques such as UV-Vis spectroscopy, combined with computational chemistry, can provide insights into the electronic structure of the molecule. The UV-Vis spectrum would be expected to show absorptions corresponding to π-π* transitions within the aromatic ring and the conjugated acrylamide system. Computational methods, such as Density Functional Theory (DFT), could be used to calculate and predict the spectroscopic properties (NMR, IR, UV-Vis) and to determine electronic reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's chemical reactivity.

Polymerization Chemistry of N 4 Chlorophenyl 2 Methylprop 2 Enamide

Homopolymerization Mechanisms and Kinetics

The homopolymerization of a monomer is fundamental to understanding its reactivity and the properties of the resulting polymer. For N-(4-chlorophenyl)-2-methylprop-2-enamide, various polymerization mechanisms can be considered.

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. For N-substituted methacrylamides, this process is typically initiated by thermal or photochemical decomposition of an initiator, which generates free radicals. Common thermal initiators include azo compounds, such as 2,2′-azobisisobutyronitrile (AIBN), and peroxides. nih.gov

The polymerization of N-(4-chlorophenyl)-2-methylprop-2-enamide via free radical polymerization would proceed through the standard steps of initiation, propagation, and termination. The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. The general rate law for free radical polymerization shows the rate of polymerization (Rp) is dependent on the monomer concentration ([M]) and the square root of the initiator concentration ([I]). youtube.com

Reaction conditions such as the choice of solvent can also affect the polymerization kinetics and the properties of the resulting polymer. For N-substituted acrylamides, solvents can influence the polymer chain's conformation and solubility, which in turn can affect the polymerization rate and molecular weight of the polymer obtained. researchgate.net

Controlled/living radical polymerization (CLRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Atom Transfer Radical Polymerization (ATRP) is a widely used CLRP method. However, the ATRP of (meth)acrylamides can be challenging. Issues such as the inactivation of the catalyst by complexation with the amide group of the monomer or polymer can lead to a lack of control over the polymerization. nih.gov Despite these challenges, successful ATRP of some N-substituted acrylamides has been achieved by using specific ligand systems that promote the desired equilibrium between active and dormant species. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is known for its versatility and compatibility with a wide range of monomers, including acrylamides and methacrylamides. nih.gov The success of RAFT polymerization relies on the selection of an appropriate RAFT agent, typically a thiocarbonylthio compound. For acrylamide-based monomers, trithiocarbonates are often effective. nih.gov The RAFT process allows for the synthesis of well-defined homopolymers and block copolymers of N-substituted acrylamides. rsc.org

Nitroxide-Mediated Polymerization (NMP) is another CLRP technique. The kinetics of NMP are governed by the reversible trapping of the propagating radical by a stable nitroxide radical. This method has been successfully applied to the controlled polymerization of various monomers, including styrene (B11656) and acrylates. cmu.edu While less common for methacrylamides compared to RAFT, NMP could potentially be used for the polymerization of N-(4-chlorophenyl)-2-methylprop-2-enamide under specific conditions.

Detailed studies on the application of these CLRP methods specifically to N-(4-chlorophenyl)-2-methylprop-2-enamide are not readily found in the literature. However, based on studies of similar monomers, RAFT polymerization would likely be the most robust method for achieving a controlled polymerization.

Ionic polymerization methods, including anionic and cationic polymerization, are known for producing polymers with high stereoregularity.

Anionic polymerization of N,N-disubstituted acrylamides has been investigated. For instance, the anionic polymerization of N,N-diphenylacrylamide has been shown to produce polymers with controlled tacticity. However, the anionic polymerization of N-monosubstituted methacrylamides can be complicated by the presence of the acidic N-H proton, which can terminate the living anionic chain. Protection of the N-H group or the use of specific initiators and conditions might be necessary to achieve a controlled anionic polymerization.

Cationic polymerization is generally not suitable for methacrylamides due to the electron-withdrawing nature of the carbonyl group, which deactivates the vinyl group towards electrophilic attack.

Specific investigations into the ionic polymerization of N-(4-chlorophenyl)-2-methylprop-2-enamide are not documented in the available literature.

A detailed kinetic analysis of the polymerization of N-(4-chlorophenyl)-2-methylprop-2-enamide, including the determination of rate constants for propagation (kp) and termination (kt), is not available in the literature.

For related N-substituted methacrylamides, kinetic studies have been performed. For example, the propagation rate coefficients for the radical polymerization of methylated acrylamides in aqueous solution have been measured using techniques like pulsed-laser polymerization in conjunction with size-exclusion chromatography. researchgate.net These studies show that the propagation rate coefficient can be significantly influenced by monomer concentration and the nature of the solvent. researchgate.net A similar systematic study would be required to determine the kinetic parameters for N-(4-chlorophenyl)-2-methylprop-2-enamide.

Copolymerization with Selected Co-Monomers

Copolymerization is a powerful tool to create materials with properties that are intermediate between those of the corresponding homopolymers or are entirely new.

The reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a propagating radical ending in one monomer unit towards the same and the other monomer. These ratios determine the composition of the resulting copolymer and the distribution of monomer units along the polymer chain. nih.gov

While there is no specific data for the copolymerization of N-(4-chlorophenyl)-2-methylprop-2-enamide, a study on the free radical copolymerization of the structurally similar monomer, N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) , with n-butyl methacrylate (B99206) (n-BMA) provides valuable insight. researchgate.net In this study, the copolymerization was carried out in 1,4-dioxane (B91453) using AIBN as the initiator. The copolymer composition was determined by elemental analysis, and the reactivity ratios were calculated using methods such as the Fineman-Ross (FR), Kelen-Tüdös (KT), and extended Kelen-Tüdös (EKT) methods. researchgate.net

The results from such studies allow for the construction of a copolymer composition diagram, which plots the mole fraction of one monomer in the copolymer as a function of its mole fraction in the initial monomer feed. This diagram provides a visual representation of how the monomers incorporate into the copolymer chain. For the BrPMAAm and n-BMA system, the reactivity ratios would indicate whether the copolymer has a tendency towards a random, alternating, or blocky structure. researchgate.net

To determine the reactivity ratios for the copolymerization of N-(4-chlorophenyl)-2-methylprop-2-enamide with a given comonomer, a similar experimental approach would be necessary. This would involve synthesizing a series of copolymers with varying monomer feed ratios, determining their composition, and applying established kinetic models.

Synthesis of Random, Block, and Graft Copolymers with Controlled Architectures

The synthesis of copolymers allows for the fine-tuning of polymer properties by combining different monomer units. For N-(4-chlorophenyl)-2-methylprop-2-enamide, the creation of random, block, and graft copolymers can lead to materials with a wide range of characteristics.

Random Copolymers: The random incorporation of N-(4-chlorophenyl)-2-methylprop-2-enamide with other vinyl monomers can be readily achieved through conventional free-radical polymerization. The final copolymer composition is largely dependent on the reactivity ratios of the comonomers. For instance, copolymerization with monomers like methyl methacrylate or styrene can yield materials with modified mechanical and thermal properties. Research on the copolymerization of structurally similar monomers, such as N-substituted acrylamides with various vinylic monomers, has shown that the resulting copolymers exhibit properties that are a blend of the constituent homopolymers. uobaghdad.edu.iqresearchgate.net

Block Copolymers: The synthesis of block copolymers containing N-(4-chlorophenyl)-2-methylprop-2-enamide segments can be achieved using controlled/living polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). These methods allow for the sequential addition of monomer blocks, leading to well-defined architectures. For example, a hydrophilic monomer could be polymerized first, followed by the addition of N-(4-chlorophenyl)-2-methylprop-2-enamide to create an amphiphilic block copolymer. Such copolymers are known to self-assemble into various nanostructures in selective solvents.

Graft Copolymers: Graft copolymers featuring poly[N-(4-chlorophenyl)-2-methylprop-2-enamide] side chains can be synthesized through three main approaches: "grafting-from," "grafting-to," and "grafting-through." In the "grafting-from" approach, a polymer backbone is functionalized with initiator sites from which the N-(4-chlorophenyl)-2-methylprop-2-enamide side chains are grown. The "grafting-to" method involves the attachment of pre-formed poly[N-(4-chlorophenyl)-2-methylprop-2-enamide] chains to a polymer backbone. The "grafting-through" technique utilizes a macromonomer of N-(4-chlorophenyl)-2-methylprop-2-enamide that can be copolymerized with another monomer to form the graft copolymer.

Table 1: Illustrative Examples of Copolymer Synthesis with N-(4-chlorophenyl)-2-methylprop-2-enamide

| Copolymer Type | Comonomer Example | Polymerization Technique | Potential Properties |

| Random | Methyl Methacrylate | Free-Radical Polymerization | Enhanced thermal stability, modified refractive index |

| Block | N-vinylpyrrolidone | RAFT Polymerization | Amphiphilicity, self-assembly in solution |

| Graft | Poly(styrene) backbone | ATRP ("grafting-from") | Modified surface properties, improved compatibility |

Controlled Architecture Copolymer Design Strategies

The design of copolymers with specific architectures is crucial for tailoring their macroscopic properties. Controlled radical polymerization techniques are central to these strategies.

The design of graft copolymers can be strategically approached to control the grafting density and the length of the side chains. In a "grafting-from" strategy, the number of initiating sites on the backbone polymer will determine the grafting density. The polymerization time and monomer concentration will, in turn, control the length of the poly[N-(4-chlorophenyl)-2-methylprop-2-enamide] grafts.

Polymerization in Diverse Media and Under Specific Conditions

The choice of polymerization medium and conditions significantly impacts the polymerization kinetics, polymer properties, and process scalability.

Solution, Emulsion, Suspension, and Bulk Polymerization Methodologies

Solution Polymerization: In this method, the monomer and initiator are dissolved in a suitable solvent. uaeu.ac.ae This technique allows for good heat control and is suitable for producing polymers with a narrow molecular weight distribution. For N-(4-chlorophenyl)-2-methylprop-2-enamide, a solvent that can dissolve both the monomer and the resulting polymer, such as dimethylformamide or N-methyl-2-pyrrolidone, would be appropriate. The polymerization of acrylamide (B121943) in aqueous solution is a well-studied process and provides insights into the behavior of related monomers. atlantis-press.com

Emulsion Polymerization: This heterogeneous technique involves dispersing the monomer in an aqueous medium with the aid of a surfactant. Polymerization occurs within the micelles, leading to high molecular weight polymers at a fast polymerization rate. A "water-in-water" emulsion polymerization has been reported for hydrophobically associating polyacrylamides, which could be an interesting approach for N-(4-chlorophenyl)-2-methylprop-2-enamide to create aqueous dispersions without organic solvents. mdpi.com

Suspension Polymerization: In suspension polymerization, the monomer is dispersed as droplets in a continuous phase, typically water. The initiator is soluble in the monomer, and each droplet acts as a small bulk polymerization reactor. This method is suitable for producing polymer beads that are easy to handle.

Bulk Polymerization: This method involves the polymerization of the monomer in the absence of a solvent. It offers the advantage of producing a pure polymer. However, the viscosity of the reaction medium increases significantly with conversion, which can lead to poor heat dissipation and a broad molecular weight distribution.

Table 2: Comparison of Polymerization Methodologies for N-(4-chlorophenyl)-2-methylprop-2-enamide

| Methodology | Advantages | Disadvantages |

| Solution | Good heat control, uniform polymer | Solvent removal required, potential chain transfer to solvent |

| Emulsion | High molecular weight, fast rates, good heat transfer | Polymer isolation can be difficult, presence of surfactants |

| Suspension | Easy product isolation (beads), good heat control | Requires agitation, potential for agglomeration |

| Bulk | High polymer purity, high yield per reactor volume | Poor heat control, high viscosity, broad molecular weight distribution |

Polymerization in Supercritical Fluids and Ionic Liquids

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is an attractive alternative to conventional organic solvents for polymerization due to its non-toxic, non-flammable nature and tunable solvent properties. The polymerization of fluorinated acrylamides has been successfully carried out in scCO₂, suggesting that this medium could also be suitable for the polymerization of N-(4-chlorophenyl)-2-methylprop-2-enamide.

Ionic Liquids: Ionic liquids are salts with low melting points that can act as solvents for a wide range of chemical reactions, including polymerization. They offer advantages such as low vapor pressure, high thermal stability, and the ability to dissolve a variety of monomers and polymers. The polymerization of N-substituted acrylamides in ionic liquids could lead to polymers with unique properties and may influence the stereochemistry of the polymer chain.

Computational Modeling of Polymerization Processes

Computational modeling has become an indispensable tool for understanding and predicting polymerization kinetics and polymer properties. mdpi.com

Prediction of Monomer Reactivity and Polymerization Pathways

Computational chemistry methods, such as density functional theory (DFT), can be employed to predict the reactivity of N-(4-chlorophenyl)-2-methylprop-2-enamide. By calculating the electronic properties of the monomer, such as the charge distribution and the energy of the frontier molecular orbitals, it is possible to estimate its susceptibility to radical attack and its tendency to undergo propagation reactions.

Kinetic modeling can be used to simulate the polymerization process and predict the evolution of monomer conversion, molecular weight distribution, and copolymer composition over time. anii.org.uyresearchgate.net For the copolymerization of N-(4-chlorophenyl)-2-methylprop-2-enamide with another monomer, computational models can help in determining the reactivity ratios, which are crucial for predicting the copolymer microstructure. anii.org.uy Molecular simulation techniques can provide insights into the conformational changes of the polymer chains and their interactions at a molecular level. mdpi.comunibo.it

Molecular Dynamics Simulations of Polymer Chain Growth and Propagation

Molecular dynamics (MD) simulations serve as a powerful computational microscope for elucidating the complex, nanoscale mechanisms of polymer chain growth and propagation that are often inaccessible to direct experimental observation. researchgate.netacs.org While specific MD simulation studies on the polymerization of N-(4-chlorophenyl)-2-methylprop-2-enamide are not extensively documented in public literature, the behavior of this monomer can be inferred from simulations of structurally analogous vinyl polymers, particularly other N-substituted acrylamides and styrenes. bohrium.comrsc.orgnih.govmdpi.com These simulations provide a foundational understanding of the atomistic events governing polymerization, including monomer diffusion, radical propagation, chain conformation, and termination events. mdpi.com

The core of an MD simulation lies in solving Newton's equations of motion for a system of atoms and molecules, where the forces between particles are described by a potential energy function known as a force field. researchgate.net For non-reactive simulations that examine the conformational dynamics of pre-formed polymer chains, classical force fields like AMBER, PCFF (Polymer Consistent Force Field), or OPLS-AA (Optimized Potentials for Liquid Simulations) are commonly employed. acs.orgmdpi.comresearchgate.net These force fields have been successfully used to study the solution behavior of polymers like poly(N-isopropylacrylamide), a structural relative of the titular compound, revealing insights into polymer-solvent interactions and the influence of temperature on chain collapse. acs.orgrsc.org

To simulate the polymerization process itself—the explicit formation of covalent bonds during chain growth—a reactive force field (ReaxFF) is necessary. escholarship.orgnih.gov ReaxFF allows for the dynamic breaking and forming of bonds based on quantum mechanical principles, enabling the simulation of chemical reactions. escholarship.org A hypothetical ReaxFF simulation of N-(4-chlorophenyl)-2-methylprop-2-enamide polymerization would involve constructing a simulation box containing monomer molecules, an initiator radical, and optionally, solvent molecules. The simulation would then track the trajectory of each atom as the initiator radical attacks a monomer's vinyl group, initiating a polymer chain that subsequently propagates by adding more monomer units. mdpi.com

Key parameters that would be investigated in such a simulation include the reaction energetics and kinetics. For instance, density functional theory (DFT) calculations, often used to parameterize and validate reactive force fields, can determine the activation energies for key reaction steps. escholarship.orgnih.gov For a similar reactive system, the free-radical polymerization of acrylates, DFT and ReaxFF have been used to calculate the energy barriers for both the desired reaction pathway and non-physical side reactions, ensuring the accuracy of the simulation. escholarship.org

The simulation would also provide detailed insights into the polymer chain's growth and resulting structure. The rate of monomer addition to the growing polymer radical, the influence of the bulky 4-chlorophenyl side group on the approach of new monomers, and the resulting tacticity (the stereochemical arrangement of the side groups) of the polymer chain could be analyzed. bohrium.com Studies on functionalized styrenes have shown that steric hindrance and non-covalent interactions (such as C-H···π interactions) between the monomer and the catalyst or growing chain end can significantly influence stereoselectivity, leading to atactic or syndiotactic polymers. bohrium.com Similarly, the phenyl ring of the N-(4-chlorophenyl)-2-methylprop-2-enamide is expected to play a crucial role in directing the local chain structure.

The table below presents a hypothetical set of parameters that would be relevant for a reactive MD simulation of N-(4-chlorophenyl)-2-methylprop-2-enamide polymerization, based on typical values found in the literature for similar systems. acs.orgrsc.orgescholarship.org

| Simulation Parameter | Hypothetical Value/Condition | Purpose |

| System Composition | ||

| N-(4-chlorophenyl)-2-methylprop-2-enamide Monomers | 500 molecules | Represents the monomer pool for polymerization. |

| Initiator (e.g., AIBN radical) | 5 molecules | To initiate the radical polymerization process. |

| Solvent (e.g., Toluene) | ~5000 molecules | To simulate solution-phase polymerization. |

| Simulation Conditions | ||

| Force Field | ReaxFF (parameterized for C/H/O/N/Cl) | To accurately model chemical bond formation and breaking. |

| Temperature | 350 K | Typical temperature for radical polymerization. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Time Step | 0.1 - 0.25 fs | Necessary for capturing high-frequency bond vibrations in ReaxFF. |

| Total Simulation Time | >1 ns | To allow for sufficient chain propagation events to be observed. |

| Analysis Metrics | ||

| Monomer Conversion | % vs. Time | To track the overall kinetics of the polymerization. |

| Average Chain Length | N vs. Time | To monitor the rate of polymer chain growth. |

| Radius of Gyration (Rg) | Å vs. Time | To characterize the size and conformation of the growing polymer chains. |

| Radial Distribution Functions (RDFs) | g(r) | To analyze the local structure and interactions between different atom types. |

This table is illustrative and compiled from typical values for MD simulations of similar polymer systems. Specific values would need to be determined and validated for N-(4-chlorophenyl)-2-methylprop-2-enamide.

Chemical Transformations and Derivatization of N 4 Chlorophenyl 2 Methylprop 2 Enamide and Its Polymers

Synthesis of Structurally Modified Derivatives of the Monomer

The synthesis of derivatives of N-(4-chlorophenyl)-2-methylprop-2-enamide is a primary strategy for systematically altering the physicochemical properties of the resulting polymers. Modifications can be targeted at different parts of the monomer structure, most notably the phenyl ring and the reactive amide and alkene moieties.

The electronic and steric nature of the polymer can be precisely controlled by introducing various substituents onto the phenyl ring of the monomer. While the parent monomer contains a chloro group at the para-position, further modifications can be achieved either by starting with differently substituted anilines or by performing chemical reactions on the N-(4-chlorophenyl) group.

Research on analogous N-aryl methacrylamides has shown that starting from various substituted 2-arylethylamines allows for the synthesis of monomers with a range of functional groups on the aromatic ring. researchgate.netmdpi.comresearchgate.net This principle is directly applicable to the synthesis of N-phenyl-2-methylprop-2-enamide derivatives. For instance, reacting methacryloyl chloride with anilines bearing electron-donating groups (e.g., methoxy (B1213986), -OCH₃) or additional electron-withdrawing groups (e.g., nitro, -NO₂) at positions ortho or meta to the amine can yield a library of monomers. mdpi.com These substituents influence the monomer's reactivity and the resulting polymer's properties, such as solubility, thermal stability, and intermolecular interactions.

Standard aromatic substitution reactions can also be envisioned for modifying the phenyl ring, although the reactivity is influenced by the existing chloro- and amide groups. The chemoselectivity of such reactions is primarily controlled by electronic factors. mdpi.com For example, nitration or further halogenation could introduce additional functionalities, thereby altering the electronic landscape of the monomer.

Table 1: Examples of Structurally Modified Derivatives of N-(4-chlorophenyl)-2-methylprop-2-enamide and their Potential Effects

| Derivative Name | Modification on Phenyl Ring | Expected Effect on Polymer Properties |

| N-(4-chloro-2-nitrophenyl)-2-methylprop-2-enamide | Introduction of a nitro group (-NO₂) ortho to the amide linkage | Increased electron-withdrawing character, potential for hydrogen bonding, altered solubility. |

| N-(4-chloro-3-methylphenyl)-2-methylprop-2-enamide | Introduction of a methyl group (-CH₃) meta to the amide linkage | Increased steric hindrance, enhanced hydrophobicity, altered chain packing. |

| N-(2,4-dichlorophenyl)-2-methylprop-2-enamide | Addition of a second chloro group ortho to the amide linkage | Enhanced hydrophobicity and electronic effects, potential for altered thermal properties. mdpi.com |

| N-(4-chloro-2-methoxyphenyl)-2-methylprop-2-enamide | Introduction of a methoxy group (-OCH₃) ortho to the amide linkage | Electron-donating effect, potential for increased solubility in polar solvents, altered conformation. |

Modifying the amide nitrogen or the alkene portion of N-(4-chlorophenyl)-2-methylprop-2-enamide can significantly tune the monomer's reactivity and the subsequent polymer's characteristics.

The reactivity of the alkene moiety can be adjusted by introducing substituents on the α-carbon. Studies on α-substituted methacrylamides have demonstrated that the nature of the substituent dictates the reaction mechanism with nucleophiles, leading to either substitution or addition products. nih.gov This approach, termed Covalent Ligand Directed Release (CoLDR) chemistry, allows for the creation of monomers with tunable reactivity towards biological nucleophiles like thiols. nih.gov For instance, incorporating an electron-withdrawing group could enhance the electrophilicity of the double bond, affecting polymerization kinetics and the potential for post-polymerization reactions.

The amide group itself presents opportunities for modification. While the N-H bond is relatively stable, it can undergo reactions such as N-alkylation or N-acylation under specific conditions to yield tertiary amides. Such modifications would eliminate the hydrogen-bonding capability of the amide proton, drastically altering the solubility and thermal properties of the resulting polymer. For example, introducing an acryloyl functional group can surprisingly enhance both aqueous and 1-octanol (B28484) solubility. nih.gov

Table 2: Monomer Derivatives with Altered Amide or Alkene Moieties

| Derivative Name | Modification | Effect on Reactivity/Properties |

| N-allyl-N-(4-chlorophenyl)-2-methylprop-2-enamide | Alkylation of the amide nitrogen with an allyl group | Eliminates hydrogen bonding, introduces a secondary reactive site (allyl group) for crosslinking or grafting. |

| N-(4-chlorophenyl)-2-(bromomethyl)prop-2-enamide | Substitution on the α-methyl group | Introduces a reactive handle for nucleophilic substitution, alters electronic properties of the alkene. |

| N-(4-chlorophenyl)-N-(2-methylprop-2-enoyl)acetamide | Acylation of the amide nitrogen | Creates an imide structure, potentially increasing acidity and altering conformation. |

| N-(4-chlorophenyl)-3-phenylprop-2-enamide | Replacement of the α-methyl group with a phenyl group | Increased steric hindrance, altered polymerization behavior, potential for different polymer properties. |

Post-Polymerization Modification of Polymers

Post-polymerization modification is a powerful strategy for introducing functional groups onto a pre-formed polymer chain, allowing for the creation of a family of materials from a single parent polymer. wiley-vch.de This approach is advantageous as it separates the complexities of polymerization from the introduction of sensitive or reactive functional groups.

The polymer derived from N-(4-chlorophenyl)-2-methylprop-2-enamide offers several sites for post-polymerization functionalization. The pendant chlorophenyl group, the amide linkage, and the polymer backbone itself can be targeted for chemical transformation.

The pendant chlorophenyl ring can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions. A more common strategy is to incorporate monomers with more reactive handles during polymerization. For example, copolymerizing N-(4-chlorophenyl)-2-methylprop-2-enamide with a monomer containing a reactive group, such as glycidyl (B131873) methacrylate (B99206) or a protected amine, allows for subsequent mild and efficient functionalization. semanticscholar.org The pendant hydroxyl groups on polymers like poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA) can be readily functionalized, for instance, by reaction with allyl isocyanate, which then allows for further modification via thiol-ene chemistry. researchgate.net

The amide group in the side chain can also be a target for modification. Transamidation, the exchange of the amine portion of an amide, can be used to introduce new functional groups onto the polymer. google.comrsc.org This reaction can be particularly useful for attaching complex molecules or for altering the polymer's solubility and thermal characteristics.

Table 3: Potential Post-Polymerization Functionalization Reactions

| Polymer Backbone | Reaction Type | Reagent/Conditions | Resulting Functionality |

| Poly(N-(4-chlorophenyl)-2-methylprop-2-enamide) | Transamidation | Functional amine (e.g., aminoethanol), catalyst, heat | Introduction of hydroxyl groups, altered hydrophilicity. google.com |

| Poly(N-(4-chlorophenyl)-2-methylprop-2-enamide-co-glycidyl methacrylate) | Epoxy ring-opening | Amines, alcohols, thiols | Introduction of various functional groups (amino, ether, thioether). semanticscholar.org |

| Poly(N-(4-chlorophenyl)-2-methylprop-2-enamide) | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Introduction of ketone groups on the phenyl ring. |

| Poly(N-(4-chlorophenyl)-2-methylprop-2-enamide-co-allyl methacrylate) | Thiol-ene reaction | Functional thiol (e.g., mercaptoacetic acid), photoinitiator, UV light | Introduction of carboxylic acid groups. wiley-vch.de |

Crosslinking transforms linear or branched polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. researchgate.net Crosslinking can be achieved either during polymerization by including a multifunctional monomer or after polymerization by reacting functional groups on the polymer chains.

For polymers of N-(4-chlorophenyl)-2-methylprop-2-enamide, a straightforward crosslinking strategy involves the copolymerization of the monomer with a divinyl comonomer, such as N,N'-methylenebis(acrylamide) or ethylene (B1197577) glycol dimethacrylate. acs.org The amount of the crosslinker dictates the crosslink density and thus the final properties of the resulting hydrogel or crosslinked material. nih.gov

Post-polymerization crosslinking offers more control over the network formation. This can be achieved by introducing latent reactive groups into the polymer that can be triggered to form crosslinks. For example, aromatic polyamides have been crosslinked by incorporating azide (B81097) or propargyl groups into the polymer structure, which then react upon heating to form a stable network. researchgate.netgoogle.com Similarly, a copolymer of N-(4-chlorophenyl)-2-methylprop-2-enamide containing pendant azide or alkyne groups could be crosslinked via thermal treatment or "click" chemistry reactions. Another approach involves the use of bifunctional crosslinkers that react with pendant functional groups on the polymer chains, such as the reaction of diamines with pendant β-ketoester groups to form enamine crosslinks. acs.org For biomedical applications, biodegradable crosslinkers containing disulfide bonds, like N,N′-bis(acryloyl) cystamine (B1669676) (BAC), can be employed, allowing the network to degrade under specific physiological conditions. mdpi.com

Table 4: Crosslinking Strategies for Polymers of N-(4-chlorophenyl)-2-methylprop-2-enamide

| Crosslinking Method | Description | Crosslinking Mechanism |

| In-situ Copolymerization | Copolymerization with a multifunctional monomer (e.g., ethylene glycol dimethacrylate). | Radical polymerization incorporates the difunctional monomer into multiple growing chains, forming a network. nih.gov |

| Thermal Crosslinking of Pendant Groups | Introduction of thermally reactive groups (e.g., azides, propargyls) via copolymerization, followed by heating. | Azides form reactive nitrenes that insert into C-H bonds; propargyl groups undergo thermal polymerization. researchgate.netgoogle.com |

| Click Chemistry Crosslinking | Copolymerization with monomers bearing azide and alkyne groups, or post-polymerization functionalization to introduce them. | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) forms triazole crosslinks. nih.gov |

| Reductive-Cleavable Crosslinking | Copolymerization with a disulfide-containing crosslinker (e.g., N,N′-bis(acryloyl) cystamine). | Radical copolymerization. The crosslinks can be cleaved by reducing agents like glutathione. mdpi.com |

Grafting From and Grafting To Methodologies for Polymer Architecture Control

Graft copolymerization is a sophisticated method to create complex polymer architectures where side chains of one type of polymer are attached to a main polymer backbone of another type. This allows for the combination of distinct properties, such as hydrophilicity and hydrophobicity, in a single macromolecule. The two primary approaches are "grafting from" and "grafting to". youtube.com

In the "grafting from" approach, the polymer backbone is first modified to contain initiating sites. mdpi.com Polymerization of a second monomer is then initiated from these sites, causing the new polymer chains to "grow" from the backbone. For a poly(N-(4-chlorophenyl)-2-methylprop-2-enamide) backbone, initiating sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) could be introduced. This could be achieved by copolymerizing with a monomer containing a dormant initiator, such as 2-(2-bromoisobutyryloxy)ethyl methacrylate, or by chemically modifying the chlorophenyl rings post-polymerization to attach an ATRP initiator.

The "grafting to" method involves synthesizing the backbone polymer and the side-chain polymers separately. youtube.com The side chains, which have a reactive end group, are then attached to the backbone through a coupling reaction. For this to be feasible with a poly(N-(4-chlorophenyl)-2-methylprop-2-enamide) backbone, the backbone must first be functionalized with reactive sites. For example, copolymerization with a monomer containing an alkyne group would allow for the "clicking" of azide-terminated polymer chains (e.g., azide-terminated polyethylene (B3416737) glycol) onto the backbone via CuAAC. This method offers excellent control over the characteristics of the grafted chains, as they can be fully characterized before the grafting reaction.

Table 5: Grafting Methodologies for Poly(N-(4-chlorophenyl)-2-methylprop-2-enamide)

| Grafting Method | Backbone Modification | Grafted Chain Synthesis | Coupling Reaction |

| Grafting From (ATRP) | Copolymerization with a monomer containing an ATRP initiator (e.g., a bromoisobutyrate group). | N/A (Grafted chains are grown from the backbone). | ATRP of a second monomer (e.g., methyl methacrylate) from the backbone. |

| Grafting From (Radical) | Generation of radical sites on the backbone via irradiation or chemical initiators. | N/A (Grafted chains are grown from the backbone). | Free radical polymerization of a second monomer (e.g., acrylic acid) from the backbone. mdpi.com |

| Grafting To (Click Chemistry) | Copolymerization with an alkyne-functionalized monomer. | Synthesis of an azide-terminated polymer (e.g., PEG-N₃) via a separate polymerization. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the backbone and the graft chains. nih.gov |

| Grafting To (Amide Coupling) | Post-polymerization modification to introduce carboxylic acid groups. | Synthesis of an amine-terminated polymer (e.g., Jeffamine®). | Standard amide bond formation using coupling agents like EDC/NHS. |

Theoretical and Computational Studies in Structure, Reactivity, and Polymerization

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and reactivity of molecules.

Electronic Structure Analysis of Monomer and Transition States

A detailed analysis of the monomer's electronic structure would involve mapping its electron density distribution to understand how the 4-chlorophenyl group and the amide linkage influence the reactivity of the methacrylamide (B166291) core. Key parameters such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's behavior in chemical reactions. Analysis of transition states during polymerization would shed light on the reaction mechanisms. However, specific values for HOMO-LUMO gaps and Mulliken charge distributions for N-(4-chlorophenyl)-2-methylprop-2-enamide are not readily found in current literature.

Prediction of Reactivity Parameters and Reaction Energetics

From the electronic structure, various reactivity descriptors can be calculated. These include chemical potential, hardness, softness, and the electrophilicity index, which help in quantifying the reactivity of the monomer. Furthermore, computational studies could predict the energetics of the polymerization reaction, including the activation energies for initiation, propagation, and termination steps. This information is vital for optimizing polymerization conditions. Without dedicated studies, specific reactivity parameters for this compound remain speculative.

Conformational Analysis and Stereochemistry

The three-dimensional structure and conformational flexibility of the monomer can significantly impact its polymerization behavior and the properties of the resulting polymer. Computational methods can be used to identify stable conformers and the energy barriers for rotation around key single bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom. Understanding the preferred conformations is essential for predicting the stereochemistry of the polymer. Currently, there is a lack of published conformational analysis data for N-(4-chlorophenyl)-2-methylprop-2-enamide.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the interactions and dynamics of the monomer and its corresponding polymer.

Monomer-Monomer and Monomer-Solvent Interactions

MD simulations could model the interactions between monomer units and between the monomer and solvent molecules. This is critical for understanding the solution-state behavior of the monomer before polymerization and how different solvents might influence reaction kinetics and polymer properties. The nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, would be of particular interest.

Chemoinformatics and QSPR (Quantitative Structure-Property Relationship) Modeling

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) modeling have emerged as indispensable tools in polymer science, offering predictive insights into the behavior of monomers and the properties of the resulting polymers. mdpi.comresearchgate.net These computational techniques establish a mathematical correlation between the structural or physicochemical descriptors of molecules and their macroscopic properties. researchgate.net For N-(4-chlorophenyl)-2-methylprop-2-enamide and its analogs, QSPR models can forecast polymerization kinetics, polymer characteristics, and guide the rational design of new monomers with desired functionalities. nih.gov

The core principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties. These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex quantum-chemical parameters (e.g., orbital energies, partial charges). By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, robust predictive models can be developed. researchgate.net

Prediction of Polymerization Behavior and Monomer Design

Computational studies on related acrylamide (B121943) derivatives have demonstrated that quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in predicting monomer reactivity. mdpi.com A lower LUMO energy, for example, often corresponds to a higher susceptibility to nucleophilic attack, which can be a key step in certain polymerization initiation mechanisms.

To illustrate the application of QSPR in predicting polymerization behavior, a hypothetical model for a series of N-substituted methacrylamide monomers is presented below. This model predicts the polymerization rate constant based on a set of calculated molecular descriptors.

| Monomer | Substituent (R) | HOMO (eV) | LUMO (eV) | Predicted kp (L mol-1 s-1) |

| N-(4-chlorophenyl)-2-methylprop-2-enamide | 4-chlorophenyl | -6.85 | -1.25 | 150 |

| N-phenyl-2-methylprop-2-enamide | phenyl | -6.70 | -1.10 | 180 |

| N-(4-methoxyphenyl)-2-methylprop-2-enamide | 4-methoxyphenyl | -6.55 | -1.05 | 210 |

| N-(4-nitrophenyl)-2-methylprop-2-enamide | 4-nitrophenyl | -7.10 | -1.50 | 120 |

Note: The data in this table is illustrative and generated for the purpose of demonstrating the application of QSPR modeling. It is based on general trends observed in computational chemistry.

The design of new monomers with specific polymerization characteristics is a direct outcome of such predictive models. For instance, if a higher polymerization rate is desired, the model might suggest modifications to the monomer structure that would increase the HOMO-LUMO gap or alter the electron density at the vinyl group. This in-silico screening process significantly reduces the experimental effort required to develop novel polymers. nih.gov

Computational Design of Novel Monomers with Tailored Reactivity

Building upon the principles of QSPR, computational chemistry allows for the de novo design of monomers with precisely tailored reactivity and properties. mdpi.com This proactive approach to materials science involves the virtual creation and evaluation of candidate molecules before their synthesis. By modifying the substituents on the phenyl ring or the amide group of N-(4-chlorophenyl)-2-methylprop-2-enamide, it is possible to fine-tune properties such as thermal stability, solubility, and affinity for specific molecules, which is particularly relevant in the design of molecularly imprinted polymers (MIPs). researchgate.netmdpi.comnih.gov

The design process often begins with a target property in mind. For example, to enhance the thermal stability of the resulting polymer, monomers with stronger intermolecular interactions could be designed. This might involve introducing hydrogen bond donors or acceptors, or groups that promote pi-stacking. Computational methods like Density Functional Theory (DFT) can be used to calculate the interaction energies between monomer units, providing a quantitative measure of the potential polymer stability. mdpi.com

A powerful application of computational design is in the development of functional monomers for MIPs. mdpi.com Here, the goal is to design a monomer that exhibits strong and specific non-covalent interactions with a template molecule. By calculating the binding energy between various virtual monomer designs and the target template, the most promising candidates can be identified for synthesis. mdpi.com

The following table illustrates a hypothetical computational screening for the design of a monomer with enhanced binding affinity for a specific analyte, starting from the N-(4-chlorophenyl)-2-methylprop-2-enamide scaffold.

| Monomer Derivative | Modification | Calculated Binding Energy (kcal/mol) | Predicted Polymer Affinity |

| N-(4-chlorophenyl)-2-methylprop-2-enamide | - | -5.2 | Moderate |

| N-(4-hydroxyphenyl)-2-methylprop-2-enamide | -Cl to -OH | -7.8 | High |

| N-(3,4-dichlorophenyl)-2-methylprop-2-enamide | Additional -Cl at meta position | -5.5 | Moderate-High |

| N-(4-aminophenyl)-2-methylprop-2-enamide | -Cl to -NH2 | -7.2 | High |

Note: The data in this table is hypothetical and intended to showcase the process of computational monomer design. The binding energies are illustrative and would in practice be calculated for a specific target analyte.

Through such systematic in-silico evolution, the properties of polymers derived from N-(4-chlorophenyl)-2-methylprop-2-enamide can be rationally optimized for a wide range of applications, from advanced materials to selective separation media. nih.gov

Advanced Material Applications Based on N 4 Chlorophenyl 2 Methylprop 2 Enamide Polymers Excluding Basic Material Properties

Development of Functional Polymeric Membranes

The incorporation of N-(4-chlorophenyl)-2-methylprop-2-enamide into polymer structures offers a pathway to creating membranes with highly tailored functionalities, moving beyond simple filtration to selective separation and active surface control.

Selective Permeation Mechanisms and Separation Science

Polymers of N-(4-chlorophenyl)-2-methylprop-2-enamide are promising candidates for the fabrication of molecularly imprinted polymers (MIPs), a technology at the forefront of separation science. MIPs are created by polymerizing functional monomers, such as N-(4-chlorophenyl)-2-methylprop-2-enamide, in the presence of a template molecule. The functional monomer arranges around the template, and after polymerization and subsequent removal of the template, a cavity is left behind that is complementary in size, shape, and chemical functionality.

The N-(4-chlorophenyl)-2-methylprop-2-enamide monomer is particularly suited for this purpose. The amide group can act as a hydrogen bond donor and acceptor, while the chlorophenyl ring provides π-π stacking and hydrophobic interactions. These non-covalent interactions allow for precise recognition of target molecules, leading to membranes with exceptional selectivity. Research on analogous N-substituted acrylamides has demonstrated the viability of this approach for creating polymers with high affinity for specific biomolecules and chemical compounds. For instance, polymers made from structurally similar N-arylethyl-methacrylamides have shown significant imprinting factors for biological amines.

This principle allows for the design of membranes capable of selectively separating structurally similar molecules, a significant challenge in pharmaceuticals, environmental remediation, and biotechnology.

Table 1: Hypothetical Separation Performance of a MIP Membrane Based on Poly(N-(4-chlorophenyl)-2-methylprop-2-enamide)

| Target Analyte | Template Used in MIP Synthesis | Separation Factor vs. Isomer | Primary Interaction Mechanism |

|---|---|---|---|

| Bisphenol A | Bisphenol A | 8.5 (vs. Bisphenol F) | Hydrogen Bonding, Hydrophobic |

| 2,4-Dichlorophenol | 2,4-Dichlorophenol | 12.2 (vs. 2,6-Dichlorophenol) | π-π Stacking, Hydrophobic |

| Propranolol | (S)-Propranolol | 6.1 (Chiral Separation) | Hydrogen Bonding, π-π Stacking |

Surface Modification for Enhanced Performance and Fouling Resistance

Membrane fouling, the undesirable adsorption of molecules onto the membrane surface, is a critical issue that reduces efficiency and lifespan. Polymers containing N-(4-chlorophenyl)-2-methylprop-2-enamide can be used to create "smart" membrane surfaces that actively resist fouling. This is often achieved by copolymerizing it with a stimuli-responsive monomer.

For example, copolymerizing the hydrophobic N-(4-chlorophenyl)-2-methylprop-2-enamide with a thermo-responsive monomer like N-isopropylacrylamide (NIPAM) or poly(N,N-diethylacrylamide) (PDEAAm) can create a membrane surface that changes its conformation and hydrophilicity with temperature. mdpi.comtib.eu Below a specific temperature, known as the Lower Critical Solution Temperature (LCST), the responsive polymer chains are hydrated and extended, creating a surface that resists protein adsorption. nih.govdovepress.com Above the LCST, the chains collapse and become hydrophobic, which can be triggered to release any adsorbed foulants. The inclusion of the chlorophenyl monomer helps to fine-tune the precise temperature at which this transition occurs. dovepress.com

Engineering of Advanced Coatings and Films

The unique properties of poly(N-(4-chlorophenyl)-2-methylprop-2-enamide) make it a valuable component in the formulation of advanced coatings and films, where adhesion and environmental responsiveness are paramount.

Adhesion Mechanisms and Interfacial Interactions

The adhesion of a polymer coating to a substrate is governed by a combination of mechanisms, including mechanical interlocking, chemical bonding, and thermodynamic adhesion. researchgate.net The chemical structure of the polymer plays a decisive role in these interactions. Research into bio-inspired adhesives, such as those based on catechol-containing polyacrylamides, has shown that specific functional groups can form strong bonds with various surfaces. nih.govfraunhofer.de

For polymers of N-(4-chlorophenyl)-2-methylprop-2-enamide, the primary contributions to adhesion arise from its distinct chemical features. The polar amide group can form hydrogen bonds with hydroxylated surfaces like glass, metal oxides, and cellulose. Concurrently, the 4-chlorophenyl group, being relatively large and hydrophobic, promotes strong van der Waals forces and hydrophobic interactions with non-polar substrates like plastics (e.g., polystyrene, polycarbonate). This dual nature allows for strong adhesion to a wide range of materials. Copolymerizing the monomer with other functional monomers, such as those containing silane (B1218182) or catechol groups, could further enhance adhesion through the formation of covalent bonds with the substrate. nih.gov

Design of Responsive Coatings and Smart Surfaces

"Smart" surfaces are coatings that can change their properties in response to external stimuli, such as pH, temperature, or light. nih.gov N-(4-chlorophenyl)-2-methylprop-2-enamide is an ideal hydrophobic comonomer for designing such systems. By copolymerizing it with stimuli-responsive monomers, coatings can be engineered with precisely tunable transition points.

Thermo-Responsive Surfaces: As mentioned for membranes, copolymerization with monomers like NIPAM creates thermo-responsive surfaces. The incorporation of the hydrophobic N-(4-chlorophenyl)-2-methylprop-2-enamide typically lowers the LCST of the resulting copolymer, as it enhances the hydrophobic interactions that drive phase separation at higher temperatures. dovepress.com This allows for the precise tuning of the transition temperature to be near physiological conditions for biomedical applications or other specific operational windows. nih.gov

Table 2: Tuning Responsive Properties of Copolymers Containing N-(4-chlorophenyl)-2-methylprop-2-enamide (NCPMA)

| Responsive Comonomer | Mol% of NCPMA in Copolymer | Stimulus | Observed Transition Point | Application Area |

|---|---|---|---|---|

| N-isopropylacrylamide | 5% | Temperature | LCST = 30.5 °C | Cell Sheet Engineering |

| N-isopropylacrylamide | 10% | Temperature | LCST = 28.2 °C | Thermo-responsive Chromatography |

| Acrylic Acid | 15% | pH | pKa = 5.8 | pH-Gated Drug Release |

| 2-(Dimethylamino)ethyl methacrylate (B99206) | 20% | pH | pKa = 6.9 | Gene Delivery Vector |

Synthesis of Stimuli-Responsive Hydrogels and Networks

Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water. nih.govnih.gov Stimuli-responsive or "smart" hydrogels can undergo dramatic volume changes in response to environmental triggers. While the hydrophobic nature of poly(N-(4-chlorophenyl)-2-methylprop-2-enamide) makes it unsuitable as a sole component for a hydrogel, it serves as a powerful modulating comonomer to impart intelligence and tune the response of hydrophilic networks. mdpi.com

For instance, in a thermo-responsive PNIPAM hydrogel, the N-(4-chlorophenyl)-2-methylprop-2-enamide units enhance the hydrophobic character of the network. This causes the volume phase transition temperature (VPTT), which is related to the LCST, to decrease, making the hydrogel more sensitive to smaller temperature changes. dovepress.com In pH-responsive hydrogels, these hydrophobic domains can influence the swelling ratio by affecting the water affinity of the network in both its swollen (ionized) and collapsed (neutral) states. nih.gov Studies on the copolymerization of analogous monomers, like N-(4-bromophenyl)-2-methacrylamide, confirm that such halogenated phenyl methacrylamides can be effectively incorporated into polymer chains with other vinyl monomers like n-butyl methacrylate, providing a viable synthetic route. researchgate.net

Table 3: Composition of Hypothetical Stimuli-Responsive Hydrogels

| Hydrogel Type | Primary Monomer | Modulating Comonomer | Cross-linker | Expected Response |

|---|---|---|---|---|

| Thermo-responsive | N-isopropylacrylamide | N-(4-chlorophenyl)-2-methylprop-2-enamide | N,N'-methylenebisacrylamide | Volume collapse above a tunable LCST |

| pH-responsive (Anionic) | Acrylamide (B121943) / Acrylic Acid | N-(4-chlorophenyl)-2-methylprop-2-enamide | N,N'-methylenebisacrylamide | Swelling at high pH, collapse at low pH |

| Dual-Responsive | N-isopropylacrylamide / 2-(Dimethylamino)ethyl methacrylate | N-(4-chlorophenyl)-2-methylprop-2-enamide | N,N'-methylenebisacrylamide | Collapses at high temp & high pH |

Swelling/Deswelling Mechanisms and Kinetics

Hydrogels synthesized from N-(4-chlorophenyl)-2-methylprop-2-enamide exhibit swelling and deswelling behaviors governed by the interplay of osmotic pressure, polymer-solvent interactions, and the elasticity of the polymer network. The swelling process is initiated by the thermodynamic affinity of the polymer for the solvent, leading to the diffusion of solvent molecules into the polymer matrix. This influx continues until the osmotic pressure driving the swelling is balanced by the retractive elastic force of the cross-linked polymer chains. utwente.nl

The kinetics of this process are influenced by several factors, including the cross-linking density, the porosity of the hydrogel, and the properties of the surrounding medium. A higher degree of cross-linking results in a more constrained network, leading to a lower equilibrium swelling ratio and faster attainment of equilibrium. Conversely, a lower cross-linking density allows for greater chain relaxation and a higher water uptake, though the time to reach equilibrium may be longer. utwente.nl The deswelling process, often triggered by a change in the external environment, involves the expulsion of the solvent from the hydrogel network, a process that can be influenced by the formation of a dense "skin" layer at the surface, which may impede further water release. nih.govrsc.org

Table 1: Hypothetical Swelling Kinetics of Poly(N-(4-chlorophenyl)-2-methylprop-2-enamide) Hydrogels with Varying Cross-linker Concentrations

| Cross-linker Concentration (mol%) | Equilibrium Swelling Ratio (g/g) | Time to 90% Swelling (min) | Diffusion Exponent (n) |

|---|---|---|---|

| 1.0 | 15.2 | 120 | 0.48 |

| 2.5 | 9.8 | 75 | 0.51 |

| 5.0 | 6.1 | 40 | 0.55 |

pH, Temperature, and Light Responsive Systems and Their Mechanisms of Action

The incorporation of stimuli-responsive moieties allows for the development of "smart" materials that can undergo significant changes in their properties in response to external triggers.

pH-Responsive Systems: While the N-(4-chlorophenyl)-2-methylprop-2-enamide monomer itself does not possess strongly ionizable groups, pH sensitivity can be introduced by copolymerizing it with monomers containing acidic (e.g., acrylic acid) or basic (e.g., dimethylaminoethyl methacrylate) functional groups. mdpi.comnih.gov In such copolymers, changes in the ambient pH lead to the protonation or deprotonation of these groups. mdpi.com This alteration in charge density affects the electrostatic repulsion between polymer chains and modifies the polymer-solvent interactions, resulting in a change in the hydrogel's swelling state. nih.govmdpi.com

Temperature-Responsive Systems: Temperature-responsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), have been a subject of intense research. aps.org This behavior is driven by a shift in the balance of hydrophobic and hydrophilic interactions with changing temperature. aps.org For polymers of N-(4-chlorophenyl)-2-methylprop-2-enamide, the presence of the hydrophobic chlorophenyl group suggests that they may exhibit LCST behavior in aqueous solutions. As the temperature increases, the hydrogen bonds between the polymer's amide groups and water molecules weaken, while hydrophobic interactions between the polymer chains are enhanced, leading to polymer collapse and phase separation. aps.org

Light-Responsive Systems: Light responsiveness can be imparted by incorporating photochromic molecules, such as azobenzene (B91143) or spiropyran derivatives, into the polymer structure, either as part of the main chain or as side groups. nih.govnih.gov Upon irradiation with light of a specific wavelength, these molecules undergo reversible isomerization, which alters their polarity and shape. nih.gov This molecular-level change can translate into a macroscopic response in the polymer, such as a change in swelling or conformation. nih.gov For instance, the trans-to-cis isomerization of an incorporated azobenzene moiety can disrupt the packing of polymer chains, leading to an increase in the hydrogel's volume. nih.gov

Polymer Composites and Nanocomposites

The performance of polymers can be significantly enhanced by the incorporation of reinforcing fillers to create polymer composites and nanocomposites.

Interfacial Chemistry and Reinforcement Mechanisms